Benzyl-cyclopropyl-piperidin-4-yl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-cyclopropylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17(14-6-7-14)15-8-10-16-11-9-15/h1-5,14-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNLBKGITSVWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperidine Derivatives in Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. lifechemicals.comnih.gov Its prevalence is a testament to its versatile pharmacophoric properties and its ability to be readily incorporated into a wide array of molecular architectures. nih.gov
Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.gov These include, but are not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. nih.govresearchgate.netresearchgate.net The structural flexibility and three-dimensional nature of the piperidine motif allow it to engage in crucial interactions with biological targets, such as cation-π interactions, and provides a platform for optimizing stereochemical aspects of potency and toxicity. researchgate.net
The development of novel synthetic methodologies has further expanded the accessibility and diversity of substituted piperidines. Recent advancements include biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which offer streamlined and cost-effective pathways to complex, three-dimensional piperidine-containing molecules, thereby accelerating drug discovery. news-medical.net
The following table summarizes the diverse biological activities reported for various piperidine derivatives, underscoring the therapeutic potential of this heterocyclic system.
| Therapeutic Area | Examples of Biological Activity | Reference |
| Oncology | Inhibition of USP1/UAF1 deubiquitinase, cell cycle inhibition in hepatocarcinoma cells. | researchgate.netacs.org |
| Infectious Diseases | Antiviral (Influenza A), antimicrobial against various bacterial and fungal strains. | researchgate.netub.edu |
| Neuroscience | Dopamine (B1211576) transporter (DAT) inhibition, acetylcholinesterase (AChE) inhibition for Alzheimer's disease, sodium channel blockade for neuropathic pain. | nih.govacs.orgnih.gov |
| Allergy & Inflammation | Antihistaminic properties. | lifechemicals.com |
Strategic Roles of Benzyl and Cyclopropyl Moieties in Biologically Active Molecules
Convergent and Divergent Synthesis of the Piperidine Core
The construction of the piperidine ring is a cornerstone of many synthetic strategies. Both convergent and divergent approaches are employed to build this key structural motif, offering flexibility in accessing a variety of derivatives.
Reductive Amination Strategies for 4-Amino-1-benzylpiperidine (B41602) Derivatives
Reductive amination is a robust and widely utilized method for the formation of C-N bonds and is particularly effective for the synthesis of piperidine derivatives. beilstein-journals.org This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. rsc.org For the synthesis of 4-amino-1-benzylpiperidine derivatives, a common starting material is 1-benzyl-4-piperidone.
Direct reductive amination involves a one-pot reaction of the ketone with an amine in the presence of a reducing agent. beilstein-journals.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity for the iminium ion over the carbonyl group. organic-chemistry.org Greener alternatives, such as hydrogen gas with a metal catalyst or formic acid, are also being explored to minimize toxic waste. beilstein-journals.org
Indirect reductive amination, a two-step process, involves the pre-formation and isolation of the imine or enamine, followed by reduction. This can sometimes offer better control and yield, especially for less reactive substrates. The choice between direct and indirect methods often depends on the specific substrates and desired outcome.
A notable example is the synthesis of 4-amino-1-benzylpiperidine from 1-benzyl piperidone, which can be achieved by reacting it with hydroxylamine (B1172632) hydrochloride to form the oxime, followed by reduction with lithium aluminum hydride (LiAlH₄). digitellinc.com Another approach involves the reaction of 1-benzyl-4-piperidone with an amine in the presence of a Lewis acid like TiCl₄, followed by reduction with sodium borohydride (B1222165) (NaBH₄). nih.gov
Table 1: Comparison of Reductive Amination Strategies for Piperidine Synthesis
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
| Direct Reductive Amination | One-pot reaction of a carbonyl and an amine with a reducing agent. | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Operational simplicity, improved atom economy. beilstein-journals.org | Potential for side reactions, may require careful control of reaction conditions. |
| Indirect Reductive Amination | Stepwise formation and isolation of an imine/enamine followed by reduction. | Imine formation catalysts, various reducing agents (e.g., NaBH₄, LiAlH₄). | Better control over the reaction, can be higher yielding for specific substrates. | More steps, potentially lower overall efficiency. |
Multicomponent Reactions (e.g., Ugi) for Piperidine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like piperidines. google.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the construction of peptide-like structures and heterocyclic scaffolds. nih.govorganic-chemistry.org
The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org Variations of the Ugi reaction, such as the split-Ugi, can be employed to generate diverse libraries of compounds, including those with a piperazine (B1678402) or piperidine core. longdom.org For instance, a split-Ugi reaction utilizing piperazine, formaldehyde, an isocyanide, and a carboxylic acid component can lead to the formation of 1,4-disubstituted piperazine derivatives. longdom.org By strategically choosing the starting components, this methodology can be adapted for the assembly of piperidine scaffolds. The efficiency and high degree of molecular diversity achievable through MCRs make them an attractive approach for drug discovery. google.com
The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol, though polar aprotic solvents can also be effective. organic-chemistry.org The mechanism of the Ugi reaction is thought to proceed through the formation of an imine from the aldehyde/ketone and amine, which then reacts with the isocyanide and the carboxylate. acs.org
Palladium-Catalyzed Coupling Reactions for Benzylpiperidine Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a key transformation for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides or triflates. digitellinc.compsu.edu This reaction is particularly relevant for the formation of the N-benzylpiperidine moiety.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. psu.educhemrxiv.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.org
This methodology offers a versatile and highly functional group tolerant approach to N-aryl and N-alkyl amines, including N-benzylpiperidines. For example, the coupling of piperidine with a benzyl halide or triflate in the presence of a palladium catalyst and a suitable base would yield N-benzylpiperidine. digitellinc.com The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates. wikipedia.org
Table 2: Key Components in Buchwald-Hartwig Amination for Benzylpiperidine Synthesis
| Component | Role | Examples |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, Buchwald's biaryl phosphine ligands. psu.edu |
| Base | Deprotonates the amine, facilitating its coordination to the palladium. | NaOtBu, K₂CO₃, Cs₂CO₃. wikipedia.org |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene, Dioxane, THF. wikipedia.org |
Intramolecular Cyclization Approaches to Piperidine Rings
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with a high degree of stereocontrol. rsc.org These methods involve the formation of a C-C or C-N bond within a suitably functionalized acyclic precursor to close the six-membered ring.
A variety of strategies have been developed, including:
Radical Cyclizations: Intramolecular radical C-H amination or cyclization can be initiated by various methods, including electrolysis or catalysis with copper salts. rsc.org These reactions can proceed via hydrogen atom transfer to form piperidine rings.
Iodo-Aldol Cyclization: This method can produce piperidines with good trans-selectivity by reacting prochiral α-substituted enoate aldehydes and ketones. google.com
Intramolecular Hydroamination: Gold- or rhodium-catalyzed intramolecular hydroamination of allenes or alkenes offers an efficient route to vinyl-substituted pyrrolidines and piperidines, often with high enantioselectivity. google.com
Cyclization of N-Acyliminium and Iminium Ions: The intramolecular cyclization of acyliminium and iminium ions bearing a nucleophilic side chain, such as an allylsilyl group, has been successfully applied to the synthesis of piperidine alkaloids. rsc.org
The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine product. The development of new catalysts and reaction conditions continues to expand the scope and utility of these powerful ring-closing methodologies.
Stereoselective Synthesis and Chiral Resolution of Benzyl-cyclopropyl-piperidin-4-yl-amine Precursors
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the stereoselective synthesis or resolution of enantiomers is of paramount importance in medicinal chemistry. For a molecule like this compound, which contains at least one stereocenter at the 4-position of the piperidine ring, controlling this stereochemistry is crucial.
Asymmetric synthesis aims to create a single enantiomer of a chiral product directly. Several strategies have been developed for the enantioselective synthesis of substituted piperidines:
Exocyclic Chirality Induction: Chiral amines can be used in condensation reactions to induce chirality in the final piperidine product with high efficiency. psu.edu
Catalytic Asymmetric Reactions: Transition metal catalysts, particularly those based on rhodium and copper, have been employed in asymmetric transformations to produce enantioenriched piperidines. For example, Rh-catalyzed asymmetric reductive Heck reactions of dihydropyridines can provide 3-substituted tetrahydropyridines with high enantioselectivity. longdom.orgresearchgate.net Copper-catalyzed enantioselective cyclizative aminoboration is another powerful method for synthesizing chiral 2,3-cis-disubstituted piperidines. nih.govacs.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Ketoreductases (KREDs), for instance, can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are versatile precursors for chiral amines.
In cases where asymmetric synthesis is not feasible or efficient, chiral resolution can be employed to separate a racemic mixture into its individual enantiomers. Common methods for chiral resolution include:
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org Columns with CSPs based on cellulose (B213188) or amylose (B160209) derivatives are commonly used for the resolution of a wide range of chiral compounds, including piperidine derivatives. wikipedia.org
Strategic Incorporation of the Cyclopropyl Moiety
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate the physicochemical properties of a molecule. organic-chemistry.org The strategic incorporation of the cyclopropyl moiety onto the piperidine scaffold is a key step in the synthesis of this compound.
Several methods are available for the synthesis of cyclopropylamines or for the introduction of a cyclopropyl group onto an existing amine:
From Cyclopropanecarboxylic Acid Derivatives: The Curtius rearrangement of cyclopropanecarbonyl azide (B81097), derived from cyclopropanecarboxylic acid, is a classical method for the synthesis of cyclopropylamine (B47189). researchgate.net An alternative scalable route involves the conversion of the carboxylic acid to the corresponding tert-butyl carbamate, which is then deprotected to yield the amine hydrochloride. psu.edu
From Nitriles: The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles through a titanium(II)-mediated coupling with Grignard reagents. nih.gov
N-Cyclopropylation of Amines: Direct N-cyclopropylation of amines can be achieved using cyclopropylboronic acid in the presence of a copper catalyst. longdom.org Another approach involves a two-step sequence of 1-ethoxycyclopropylation followed by reduction. rsc.org
Construction of the Cyclopropyl Ring on the Piperidine Moiety: It is also possible to construct the cyclopropyl ring directly onto a pre-formed piperidine derivative. For example, a spirocyclic cyclopropane (B1198618) can be introduced at the position alpha to a piperidone carbonyl group. digitellinc.com Rhodium-catalyzed cyclopropanation of piperidine derivatives with donor/acceptor carbenes can also be employed.
Cross-Coupling Reactions: Palladium- or cobalt-catalyzed cross-coupling reactions of Grignard reagents or organobismuth nucleophiles with suitable electrophiles can be used to install a cyclopropyl group. organic-chemistry.orgwikipedia.org
Table 3: Methods for the Synthesis of Cyclopropylamines
| Method | Starting Material | Key Reagents/Reaction | Key Features |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), heat | Classical and reliable method. researchgate.net |
| Kulinkovich-Szymoniak Reaction | Nitriles | Ti(OiPr)₄, Grignard reagent, Lewis acid | One-pot synthesis from readily available nitriles. nih.gov |
| N-Cyclopropylation | Amine | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine | Direct C-N bond formation. longdom.org |
| From α-Chloroaldehydes | α-Chloroaldehydes | Amine, Zinc | Diastereoselective synthesis of trans-2-substituted-cyclopropylamines. researchgate.net |
Methods for Cyclopropyl Ring Formation in Piperidine Derivatives
The construction of a cyclopropane ring onto a pre-existing piperidine core or the synthesis of a piperidine ring from a cyclopropyl-containing precursor are two primary strategies to access cyclopropyl-piperidine derivatives. Several established and novel methodologies can be employed for this purpose.
One of the most classic and reliable methods for the cyclopropanation of alkenes is the Simmons-Smith reaction . This reaction typically involves the use of a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with an alkene in a stereospecific manner. google.com For the synthesis of a cyclopropyl-piperidine, a suitable starting material would be an N-protected 4-methylene-piperidine. The directing effect of a nearby hydroxyl group can enhance the stereoselectivity of the reaction. chemicalbook.com A modified version of this reaction, known as the Furukawa modification, utilizes diethylzinc, which can improve reactivity. google.com
The Kulinkovich reaction offers an alternative route to cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent. nih.govdtic.mil This reaction proceeds through a titanacyclopropane intermediate. dtic.milnih.gov For instance, an N-protected piperidine-4-carboxylic acid ester could be converted to a 1-hydroxycyclopropyl derivative attached at the 4-position of the piperidine ring. This cyclopropanol (B106826) can then be further functionalized. The reaction is known for its utility in natural product synthesis. organic-chemistry.org
More recent approaches involve transition metal-catalyzed cyclizations. For example, Zn(II)-catalyzed reactions of benzyl-protected propargyl amines with 1,1-cyclopropane diesters can yield highly functionalized piperidines through a tandem cyclopropane ring-opening and Conia-ene cyclization. vibrantpharma.com
A plausible synthetic route to the target compound, this compound, could commence with the readily available N-benzyl-4-piperidone . chemicalbook.comgoogle.com This precursor can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com From N-benzyl-4-piperidone, a Wittig reaction could introduce an exocyclic double bond, forming 1-benzyl-4-methylenepiperidine. Subsequent Simmons-Smith cyclopropanation would yield the spiro-cyclopropylpiperidine intermediate. The final amino group could then be introduced through methods discussed in the following section.
Alternatively, a strategy involving the early introduction of the cyclopropylamine moiety is also feasible. Reductive amination of a ketone with cyclopropylamine is a common method for forming such bonds.
Interactive Data Table: Comparison of Cyclopropanation Methods
| Method | Key Reagents | Substrate Type | Product | Key Features |
| Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ | Alkene | Cyclopropane | Stereospecific, can be directed by hydroxyl groups. google.comchemicalbook.com |
| Kulinkovich Reaction | Ti(OiPr)₄, EtMgBr | Ester | 1-Hydroxycyclopropane | Forms cyclopropanols, proceeds via a titanacyclopropane intermediate. nih.govdtic.milnih.gov |
| Zn(II)-Catalyzed Cyclization | Zn(NTf₂)₂, 1,1-cyclopropane diesters | Propargyl amine | Functionalized piperidine | Tandem ring-opening/cyclization. vibrantpharma.com |
Late-Stage Functionalization and Derivatization
Late-stage functionalization refers to the introduction of new chemical groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.
For a scaffold such as this compound, derivatization can be envisioned at several positions. The secondary amine of the cyclopropylamine moiety is a prime site for modification. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents.
Reductive amination is a powerful and widely used method for forming C-N bonds. researchgate.net For instance, if a 1-benzyl-4-cyclopropyl-4-oxopiperidine intermediate were synthesized, it could undergo reductive amination with ammonia (B1221849) or a primary amine to introduce the desired amino group at the 4-position. A library of 4-aminopiperidines has been synthesized using reductive amination of N-substituted 4-piperidone (B1582916) derivatives with various amines using sodium triacetoxyborohydride. nih.gov
Another advanced strategy for late-stage functionalization is C-H amination . This involves the direct conversion of a carbon-hydrogen bond to a carbon-nitrogen bond, often catalyzed by a transition metal. For example, manganese-catalyzed benzylic C(sp³)-H amination has been reported for the late-stage functionalization of complex molecules. nih.gov This could potentially be applied to the benzylic position of the N-benzyl group in the target compound, allowing for further diversification.
The synthesis of related 4-aminopiperidine (B84694) scaffolds has been explored for various applications. For example, a medicinal chemistry campaign to develop inhibitors of the Hepatitis C virus involved the synthesis of a library of 4-aminopiperidine analogs, starting from reductive amination of 4-amino-1-Boc-piperidine. nih.gov Similarly, 4-benzyl-4-aminopiperidine derivatives have been synthesized through the addition of Grignard reagents to an N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine.
Interactive Data Table: Late-Stage Functionalization Approaches
| Method | Reagents/Catalyst | Target Site | Transformation | Key Features |
| Reductive Amination | Amine, NaBH(OAc)₃ | Carbonyl group | Ketone to Amine | Versatile for introducing various amino groups. nih.govresearchgate.net |
| N-Alkylation/Acylation | Alkyl halide/Acyl chloride, Base | Secondary Amine | Amine to N-substituted amine/amide | Standard and reliable derivatization method. |
| C-H Amination | Mn catalyst, Nitrogen source | Benzylic C-H | C-H to C-N | Direct functionalization of unactivated C-H bonds. nih.gov |
Structure Activity Relationship Sar Elucidation of Benzyl Cyclopropyl Piperidin 4 Yl Amine Analogs
Systematic Modification of the N-Benzyl Substituent and its Pharmacological Impact
The N-benzyl group is a crucial component of the scaffold, and modifications to this moiety significantly impact pharmacological activity. The position, nature, and size of substituents on the benzyl (B1604629) ring can modulate potency and selectivity for various biological targets.
Research on N-benzylpiperidine derivatives has shown that both substituted and unsubstituted benzyl rings can lead to potent compounds. acs.orgmdpi.com In one study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a thiophene (B33073) moiety with a simple phenyl ring resulted in a modest improvement in potency. acs.org Further substitution on the phenyl ring with either electron-withdrawing or electron-donating groups produced a relatively flat SAR, although a 4-phenylbenzyl amine was well-tolerated. acs.org
In a series of 4-aminopiperidines developed as antifungal agents, the N-benzyl group was found to be a key feature for high activity. mdpi.com Specifically, the combination of an N-benzyl group on the piperidine (B6355638) nitrogen with a long alkyl chain, such as an n-dodecyl residue, at the 4-amino position resulted in outstanding antifungal activity. mdpi.com
Studies on N-benzyl piperidines targeting monoamine transporters have demonstrated that substituents on the aromatic ring of the N-benzyl side chain can fine-tune affinity and selectivity. nih.gov For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines showed that various ortho and meta substituents led to compounds with a broad range of selectivity ratios for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov This highlights the role of the N-benzyl substituent in directing the ligand to specific receptor subtypes.
In the development of acetylcholinesterase (AChE) inhibitors, the 1-benzylpiperidine (B1218667) moiety is a core structural element. nih.gov SAR studies found that this group could be part of a highly potent inhibitor, demonstrating the versatility of the N-benzylpiperidine scaffold across different therapeutic targets. nih.gov
| Core Scaffold | N-Benzyl Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-Benzyl-2-phenylpyrimidin-4-amine | Unsubstituted Phenyl | USP1/UAF1 Inhibition | Modest improvement in potency over thiophene. | acs.org |
| N-Benzyl-2-phenylpyrimidin-4-amine | 4-Phenylbenzyl | USP1/UAF1 Inhibition | Well-tolerated with comparable potency. | acs.org |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Unsubstituted Benzyl | Antifungal | Combination with N-dodecyl group leads to high activity. | mdpi.com |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | Ortho/Meta Substituents | DAT/SERT Affinity | Substituents modulate transporter selectivity. | nih.gov |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Unsubstituted Benzyl | AChE Inhibition | Component of a highly potent inhibitor (IC50 = 5.7 nM). | nih.gov |
Structure-Activity Relationships of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is extensively used in medicinal chemistry as a bioisostere for other small alkyl groups, alkenes, and even aromatic rings. nih.gov Its primary advantage lies in its ability to act as a conformationally constrained linker. nih.gov The rigid, three-membered ring structure of the cyclopropyl moiety restricts the free rotation of adjacent aliphatic systems, which can lock the molecule into a biologically active conformation. nih.gov This stabilization of the preferred conformation can lead to a significant improvement in binding potency. nih.gov
Furthermore, the introduction of cyclopropyl groups can favorably alter physicochemical properties. These groups are known to improve receptor complementarity and pharmacokinetic profiles due to their increased level of saturation compared to unsaturated linkers. domainex.co.uk Their unique electronic nature, exhibiting partial π-character, can also be exploited to create specific interactions with target proteins. nih.gov
The stereochemistry of the cyclopropyl ring, when substituted, can have a profound impact on biological activity. The relative orientation of substituents (i.e., cis or trans) dictates the three-dimensional shape of the molecule and how it is presented to the binding site of a biological target.
Conformational Effects of the Piperidine Ring on Ligand-Target Interactions
The piperidine ring is not a simple, inert linker; its conformational preferences are critical for orienting substituents correctly for optimal ligand-target interactions. nih.gov Piperidine rings typically adopt a low-energy chair conformation, which places substituents in either axial or equatorial positions. The orientation of key functional groups, such as the N-benzyl and the 4-amine moieties, has a direct effect on binding affinity and selectivity.
Studies have shown that the conformation of the piperidine ring relative to an attached bicyclic system can be influenced by subtle changes in that system. nih.gov For example, replacing a nitrogen atom with a carbon in an adjacent hinge-binding fragment was found to alter the preferred conformation and orientation of the piperidine ring. nih.gov This shift changed the spatial vectors of the basic amine and lipophilic substituents, leading to a reduction in target selectivity. nih.gov This illustrates that the piperidine ring's conformation is part of a dynamic system that affects the entire molecule's presentation to the target.
The rigidity of the piperidine ring is also a key factor. In studies of piperazine (B1678402) analogs, which share structural similarities with piperidines, replacing the rigid heterocyclic ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity, even though enzymatic activity was retained. nih.gov This suggests that the conformational constraint provided by the ring is essential for effective interaction at the cellular level. nih.gov
SAR of Substituents on the Piperidin-4-yl-amine Nitrogen
Substituents attached to the nitrogen of the piperidin-4-yl-amine group play a pivotal role in determining biological activity. The size, lipophilicity, and chemical nature of these substituents can dramatically alter potency.
In a study of 4-aminopiperidines as antifungal agents, a clear SAR emerged from modifying this position. mdpi.com Optimal activity was achieved when the 4-amino group was substituted with long N-alkyl chains. mdpi.com Specifically, an N-dodecyl (C12) residue was identified as conferring outstanding antifungal potency, whereas shorter, branched, or cyclic alkyl groups were detrimental to activity. mdpi.com
| Core Scaffold | Substituent on Piperidin-4-yl-amine Nitrogen | Key Finding | Reference |
|---|---|---|---|
| 1-Benzyl-piperidin-4-amine | n-Dodecyl | Outstanding antifungal activity. | mdpi.com |
| 1-Benzyl-piperidin-4-amine | Shorter / Branched Alkyl | Detrimental to activity. | mdpi.com |
| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine | 4-Chlorobenzyl | Potent inhibitor of Protein Kinase B (PKB). | nih.gov |
| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | N-Methyl (on amide) | 10-fold drop in activity against PKB. | nih.gov |
In another series targeting Protein Kinase B (PKB), modifying the 4-amino group also had significant consequences. nih.gov While a 4-chlorobenzyl group at this position produced a potent inhibitor, converting the amine into a carboxamide and then methylating the amide nitrogen led to a 10-fold decrease in activity. nih.gov This indicates that both steric bulk and the hydrogen-bonding capacity of this moiety are critical for effective ligand-target interactions.
Computational Approaches to SAR Prediction and Rationalization
Computational chemistry provides powerful tools for predicting and rationalizing the SAR of piperidine derivatives. elsevierpure.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are frequently employed to guide the design of more potent and selective analogs. researchgate.netnih.gov
QSAR studies develop mathematical models that correlate the chemical structures of compounds with their biological activities. For piperidine-based inhibitors, 2D-QSAR models have been created that successfully predict IC50 values based on specific molecular descriptors like atom counts and electronic indices. nih.gov These models can then be used to screen virtual libraries of new derivatives to identify the most promising candidates for synthesis. nih.gov
Molecular docking is used to predict the preferred binding mode of a ligand within the active site of its target protein. nih.gov This technique was used to analyze the binding of N-(1-benzylpiperidin-4-yl)arylacetamide analogs to sigma receptors, helping to rationalize their observed affinities. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent binding.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement over time. MD simulations have been used to validate docking results and analyze the stability of binding poses. researchgate.net For a series of aminoethyl-substituted piperidine derivatives, MD simulations with binding free energy calculations helped to explain why different substituents on the piperidine nitrogen led to varying affinities for the σ1 receptor. researchgate.net The simulations identified specific amino acid residues in the binding pocket responsible for these differences in affinity. researchgate.net
Mechanistic Investigations and Target Engagement of Benzyl Cyclopropyl Piperidin 4 Yl Amine Derivatives
Elucidation of Molecular Targets and Binding Modes
The specific arrangement of the benzyl (B1604629), cyclopropyl (B3062369), and piperidine (B6355638) groups allows for interaction with a range of protein targets, including receptors and enzymes. The following sections detail the binding characteristics and functional effects of derivatives based on this core structure.
Derivatives of the benzyl-cyclopropyl-piperidin-4-yl-amine scaffold have shown significant affinity for several G-protein coupled receptors (GPCRs) and other receptor types, acting as modulators of their function.
Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique transmembrane proteins involved in a variety of cellular functions and are considered promising targets for neurological disorders and cancer. longdom.orgnih.gov Benzylpiperidine derivatives have been identified as potent sigma receptor ligands. longdom.orgnih.gov For instance, certain 4-benzylpiperidine (B145979) derivatives exhibit high affinity for the σ1 receptor, with some compounds showing selectivity over the σ2 subtype. nih.gov Molecular modeling studies suggest that the basic nitrogen of the piperidine ring is a key pharmacophoric element, forming crucial interactions within the receptor binding pocket. nih.gov The substitution pattern on the benzyl and piperidine moieties can significantly influence affinity and selectivity for the sigma receptor subtypes. longdom.org
Histamine (B1213489) H3 Receptor: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. sigmaaldrich.com Benzylpiperidine derivatives have been investigated as H3R antagonists. nih.gov The benzylpiperidine moiety serves as a key structural component for achieving high affinity at this receptor. nih.gov
Interactive Data Table: Receptor Binding Affinities of Benzylpiperidine Derivatives
| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
| Benzylpiperidine Derivatives | Sigma-1 (σ1) | Nanomolar range | Agonist/Antagonist | nih.gov |
| Benzylpiperidine Derivatives | Dopamine (B1211576) D4 (D4) | Nanomolar range | Antagonist | nih.gov |
| Benzylpiperidine Derivatives | Histamine H3 (H3) | Nanomolar range | Antagonist | sigmaaldrich.comnih.gov |
The this compound scaffold has also been incorporated into inhibitors of various enzymes, demonstrating a broad range of potential therapeutic applications.
USP1/UAF1: The ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 is a key regulator of the DNA damage response and is a target in cancer therapy. nih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov These inhibitors, such as ML323, exhibit nanomolar potency and demonstrate significant selectivity over other deubiquitinating enzymes. frontiersin.org Kinetic analyses have revealed that some of these inhibitors act via a noncompetitive mechanism, suggesting they bind to an allosteric site on the USP1/UAF1 complex. frontiersin.org The cyclopropylamine (B47189) moiety itself can act as a mechanism-based inhibitor for certain enzymes, particularly cytochrome P450s, through a ring-opening mechanism following one-electron oxidation. nih.govsigmaaldrich.comnih.gov
LSD1: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is another important epigenetic regulator and a target in oncology. Tranylcypromine, which features a cyclopropylamine core, is a known inhibitor of LSD1. wikipedia.org This has inspired the development of other cyclopropylamine derivatives as irreversible inhibitors of KDM1A. wikipedia.org These compounds covalently modify the FAD cofactor of the enzyme. wikipedia.org
sEH: Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory lipid mediators. While direct data on this compound is unavailable, related piperidine derivatives have been explored as sEH inhibitors.
DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. nih.govnih.govnih.gov Although the this compound scaffold has not been extensively studied for DPP-4 inhibition, the general class of piperidine-containing compounds has been investigated.
AChE and BACE1: Acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key targets in Alzheimer's disease. N-benzylpiperidine derivatives have been designed as dual inhibitors of both AChE and BACE1. aacrjournals.org The N-benzylpiperidine moiety is a common pharmacophore in many AChE inhibitors. aacrjournals.org
Interactive Data Table: Enzyme Inhibition by this compound and Related Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Mechanism of Inhibition | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Nanomolar | Noncompetitive | nih.govfrontiersin.org |
| Cyclopropylamine Derivatives | LSD1 (KDM1A) | Micromolar | Irreversible, covalent | wikipedia.org |
| N-benzylpiperidine Derivatives | AChE/BACE1 | Micromolar | Dual inhibition | aacrjournals.org |
| Cyclopropylamines | Cytochrome P450 | - | Mechanism-based inactivation | nih.govsigmaaldrich.comnih.gov |
Analysis of Downstream Biological Pathways Modulated by Compound Action
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events.
In the context of USP1/UAF1 inhibition, these compounds have a significant impact on the DNA damage response pathway. nih.govfrontiersin.org By inhibiting USP1, these molecules prevent the deubiquitination of key proteins such as FANCD2 and PCNA. nih.gov This leads to an accumulation of monoubiquitinated forms of these proteins, which can result in cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects. nih.govinsilico.comresearchgate.net For example, USP1 inhibitors have been shown to promote the degradation of the Inhibitor of DNA binding 1 (ID1) protein, which is crucial for the proliferation of various cancer cells, including leukemia. nih.govfrontiersin.orgnih.gov This action can lead to the inhibition of tumor growth and can even reverse resistance to certain chemotherapeutic agents. frontiersin.orgresearchgate.net
Modulation of dopamine receptors by benzylpiperidine derivatives can influence downstream signaling pathways that regulate mood, cognition, and motor control. nih.gov For instance, antagonism of the D4 receptor is a key mechanism for the action of some antipsychotic drugs. nih.gov Similarly, inhibition of monoamine transporters by related structures can alter the synaptic concentrations of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine, thereby affecting a wide range of neurological functions. nih.govmdpi.com
Insights from Resistance Selection and Mutagenesis Studies
Studies on resistance mechanisms provide valuable information about the long-term efficacy and potential liabilities of a therapeutic agent. In the case of USP1 inhibitors, research has shown that they can be effective in overcoming resistance to other cancer therapies, such as PARP inhibitors and cisplatin. insilico.com This suggests that USP1 inhibition could be a valuable strategy for treating tumors that have developed resistance to conventional treatments. insilico.comresearchgate.net
While specific resistance selection and mutagenesis studies for this compound derivatives targeting sigma, histamine, or dopamine receptors are not extensively reported in the literature, mutagenesis studies on the target receptors themselves have provided insights into ligand binding. For example, mutagenesis of specific amino acid residues in the dopamine D2 receptor has been used to probe the binding sites of various antagonists. elifesciences.orgnih.gov Such studies are crucial for understanding the molecular basis of ligand recognition and for predicting potential resistance mutations.
Biophysical Characterization of Ligand-Target Interactions
A variety of biophysical techniques are employed to characterize the binding of small molecules to their protein targets, providing data on affinity, kinetics, and thermodynamics. These methods include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography.
For benzylpiperidine and related derivatives, molecular modeling and docking studies have been instrumental in elucidating their binding modes. nih.govnih.gov These computational approaches predict the orientation of the ligand within the binding site and identify key interactions with amino acid residues. For instance, in the case of sigma receptor ligands, the protonated amine of the piperidine ring is often predicted to form a salt bridge with an acidic residue in the receptor. nih.gov
While specific experimental biophysical data for the binding of this compound derivatives to their various targets is not widely available, the general principles of ligand-protein interactions apply. The combination of binding affinity data from radioligand binding assays with computational modeling provides a powerful approach to understanding the structure-activity relationships of these compounds and for guiding the design of new, more potent and selective molecules.
Pharmacological Activities of Benzyl Cyclopropyl Piperidin 4 Yl Amine Compounds
In Vitro Cellular and Biochemical Assays
The therapeutic potential of piperidine-based compounds has been extensively explored through a variety of in vitro assays, revealing significant activity against microbes, viruses, cancer cells, and demonstrating neuroprotective effects.
Derivatives of the piperidine (B6355638) scaffold have demonstrated notable antimicrobial activity against a range of bacterial pathogens. Studies on various piperidine derivatives show a broad spectrum of action. For instance, certain novel piperidine derivatives have been shown to possess strong inhibitory activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.com
One study evaluated six new piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibition and best Minimum Inhibitory Concentration (MIC) results against seven tested bacterial strains, including Bacillus cereus, E. coli, and Staphylococcus aureus. academicjournals.org The MIC values for this compound were as low as 0.75 mg/ml against B. subtilis. academicjournals.org In another study, piperidine derivatives linked to halogenated benzene (B151609) rings were effective against strains like Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Yersinia enterocolitica ATCC 1501, Escherichia coli ATCC 11230, and Klebsiella pneumoniae, with MIC values ranging from 32 to 512 μg/ml. tandfonline.com
Furthermore, fluoroquinolones incorporating substituted piperidines have shown good potency in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSE), with MICs between 0.125-4 µg/mL. nih.gov However, the antifungal activity of these compounds appears to be more variable. While some piperidine derivatives showed inhibitory action against fungi like Aspergillus niger and Candida albicans, others displayed no activity against species such as Fusarium verticilliodes. academicjournals.org
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Type | Test Organism | Activity/Potency (MIC) | Source |
|---|---|---|---|
| Novel Piperidine Derivative (Compound 6) | B. subtilis | 0.75 mg/ml | academicjournals.org |
| Novel Piperidine Derivative (Compound 6) | B. cereus, E. coli, S. aureus | Strong Inhibition (≥ 6 mm zones) | academicjournals.org |
| Piperidine-substituted Halogenobenzene (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 32–512 μg/ml | tandfonline.com |
| Fluoroquinolone-Piperidine Derivative | S. aureus, S. epidermidis (including MRSE) | 0.125-4 µg/mL | nih.gov |
The structural framework of N-benzyl-piperidine has been identified as a promising scaffold for developing potent antiviral agents, particularly against Influenza H1N1 and Human Immunodeficiency Virus (HIV-1).
Influenza H1N1: A class of N-benzyl-4,4-disubstituted piperidines has been identified as fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. researchgate.netnih.gov Mechanistic studies revealed that these compounds inhibit the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.gov Computational modeling suggests a novel binding site for these inhibitors at the base of the HA2 stem, near the fusion peptide. The interaction is believed to involve a direct π-stacking between the N-benzylpiperidine moiety and specific amino acid residues of the fusion peptide, which explains their H1N1-specific activity. researchgate.net
HIV-1 RT Inhibition: Piperidine-linked aminopyrimidine derivatives, especially N-benzyl compounds, have been discovered as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.govresearchgate.net These compounds show broad activity against wild-type HIV-1 and, significantly, retain potency against drug-resistant mutant strains, such as K103N/Y181C and Y188L. nih.govresearchgate.net Fusing the pharmacophore templates of existing NNRTIs with piperidine-linked aminopyrimidines has led to new derivatives with significantly improved activity, exhibiting EC50 values in the single-digit nanomolar range against wild-type HIV-1. nih.gov Additionally, novel cyclopropyl-indole derivatives have been designed to interact with key residues in the hydrophobic pockets of HIV reverse transcriptase, with several compounds inhibiting HIV replication as effectively as nevirapine (B1678648) in phenotypic assays. scispace.com
Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating crucial signaling pathways and cellular processes. nih.gov
Studies have shown that piperidine compounds can be effective against various cancers, including prostate, breast, colon, and lung cancer. nih.gov One N-acylpiperidine derivative, compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov This compound also hindered PC3 cell migration by upregulating E-cadherin, an epithelial biomarker, while downregulating mesenchymal biomarkers like N-cadherin and vimentin. nih.gov
Table 2: Anticancer Activity of Selected Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Effect | Associated Biomarker/Mechanism | Source |
|---|---|---|---|---|
| Compound 17a (N-acylpiperidine) | PC3 (Prostate) | Inhibits proliferation and migration | Upregulates E-cadherin; Downregulates N-cadherin, vimentin | nih.gov |
| Piperidine Derivative 16 | 786-0 (Renal) | GI50 = 0.4 μg·mL⁻¹ | Antiproliferative | nih.gov |
| Piperidine Derivatives 1, 25 | PC-3 (Prostate) | GI50 = 6.3 and 6.4 μg·mL⁻¹ | Antiproliferative | nih.gov |
| ML323 (N-benzyl-2-phenylpyrimidin-4-amine) | Non-small cell lung cancer | Nanomolar inhibitory potency | Inhibits USP1/UAF1; Increases Ub-PCNA | nih.gov |
The piperidine scaffold is a key component in molecules designed to treat neurodegenerative and neurological diseases. nih.gov N-benzyl-piperidine linked compounds have been investigated as multi-potent agents for Alzheimer's disease. ajchem-a.com These derivatives are designed to combine acetylcholinesterase (AChE) inhibition with antioxidant activity. One such compound demonstrated a high free radical scavenging property with 99.51% inhibition. ajchem-a.com
The neuroprotective effects of related compounds have been demonstrated in cellular models of Alzheimer's disease. mdpi.com For example, certain compounds can protect PC12 and SH-SY5Y cells from Aβ-induced damage by reducing oxidative stress and inhibiting the release of cytochrome C. mdpi.com Furthermore, structure-activity relationship studies of cis-3,6-disubstituted piperidine analogues show that they can act as high-affinity inhibitors of the dopamine (B1211576) transporter (DAT), with one enantiomer exhibiting an IC50 of 11.3 nM. nih.gov This suggests potential applications in conditions where dopamine signaling is dysregulated. The piperidine moiety itself plays a crucial role in neuropharmacology, as its modification can alter selectivity for enzymes like monoamine oxidase A (MAO-A) and MAO-B, which are important targets in the treatment of Parkinson's and Alzheimer's diseases. nih.gov
In Vivo Efficacy Studies in Preclinical Animal Models
While in vitro data provide a strong foundation, in vivo studies are crucial for validating the therapeutic potential of these compounds.
Preclinical animal models are essential for evaluating the efficacy of new antimicrobial agents and are critical for drug development. nih.gov The mouse is the most frequently used model for this purpose due to the extensive data available on microbial pathogenesis and the ability to achieve statistical power in studies. nih.gov
For infectious diseases, a lethal respiratory model of multidrug-resistant (MDR) Pseudomonas aeruginosa infection in leukopenic mice has been established to test novel therapeutics. nih.gov Such models are vital for predicting the efficacy of new antimicrobials in humans. nih.gov In the context of piperidine derivatives, a study on piperidine indole (B1671886) compounds targeting complement factor B showed that an exemplified compound suppressed C3b levels in LPS-induced C57Bl/6J mice, demonstrating in vivo activity relevant to inflammatory and infectious processes. bioworld.com This compound also exhibited a half-life of 3.49 hours and an oral bioavailability of 136.82% in rats, indicating favorable pharmacokinetic properties for in vivo applications. bioworld.com These types of animal model studies help bridge the gap between in vitro findings and potential clinical use by providing data on drug exposure and therapeutic success in a living system. nih.gov
No Publicly Available Pharmacological Data for Benzyl-cyclopropyl-piperidin-4-yl-amine
Following an extensive review of scientific literature and patent databases, no specific pharmacological data was found for the chemical compound "this compound" in the requested areas of oncology xenograft models and neurological or pain models.
Despite comprehensive searches for research pertaining to this exact molecule, there is no publicly available information regarding its evaluation in preclinical or clinical studies for anticancer or antinociceptive properties. The scientific community has not published findings on "this compound" that would allow for a detailed discussion of its activities as outlined.
While the broader class of piperidine derivatives has been the subject of extensive pharmacological research, showing a wide range of biological activities including anticancer and analgesic effects, these findings are not directly applicable to the specific, unstudied compound . For instance, certain piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and for their potential as analgesics acting on opioid receptors. However, the unique combination of benzyl (B1604629), cyclopropyl (B3062369), and piperidin-4-yl-amine moieties in the specified compound means that data from other analogues cannot be extrapolated to definitively describe its pharmacological profile.
Due to the absence of specific research findings for "this compound," it is not possible to provide the requested detailed article, including data tables on its evaluation in oncology xenograft models or its effects in neurological and pain models.
Medicinal Chemistry Optimization Strategies for Benzyl Cyclopropyl Piperidin 4 Yl Amine Scaffolds
Lead Identification and Hit-to-Lead Optimization
The journey from a preliminary "hit" to a viable "lead" compound is a critical phase in drug discovery. vichemchemie.com For scaffolds like benzyl-cyclopropyl-piperidin-4-yl-amine, this process involves iterative cycles of design, synthesis, and testing to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com
Initial hits are often identified through high-throughput screening of large compound libraries. nih.govyoutube.com Once a compound with the this compound core shows promising activity, the hit-to-lead optimization process begins. This involves a detailed analysis of the structure-activity relationship (SAR), where systematic modifications are made to the molecule to understand how its chemical structure relates to its biological activity. patsnap.com Key functional groups responsible for the compound's activity are identified, guiding further modifications to enhance potency and selectivity. patsnap.com
For instance, early optimization efforts might focus on substitutions on the benzyl (B1604629) ring or modifications to the piperidine (B6355638) ring to improve target binding and reduce off-target effects. acs.org The goal is to transform a promising but imperfect hit into a lead compound with a more desirable profile for further development. vichemchemie.com
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its properties while maintaining its biological activity. nih.gov This involves substituting a part of the molecule with a bioisostere, a group with similar physical or chemical properties. For the this compound scaffold, this could involve replacing the benzyl group with another aromatic or heteroaromatic ring to enhance metabolic stability or solubility. acs.org Similarly, the piperidine ring could be replaced with other cyclic amines to explore different conformational possibilities and improve target engagement. nih.gov
Scaffold hopping takes this concept a step further by replacing the central core of the molecule with a structurally different scaffold that maintains the key pharmacophoric features. bhsai.orgnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property landscape. bhsai.org For the this compound scaffold, a scaffold hop might involve replacing the piperidine ring with a completely different heterocyclic system that still presents the benzyl and cyclopropyl-amine functionalities in a similar spatial arrangement. nih.gov
| Original Scaffold | Modification Strategy | Resulting Scaffold/Compound | Potential Improvement |
|---|---|---|---|
| This compound | Bioisosteric replacement of benzyl group | Thienyl-cyclopropyl-piperidin-4-yl-amine | Altered metabolic profile, improved solubility |
| This compound | Scaffold hopping of piperidine ring | Benzyl-cyclopropyl-azetidin-3-yl-amine | Novel chemical space, altered conformational flexibility |
Strategies for Modulating Pharmacokinetic Profiles
A compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success as a drug. sk.ru For the this compound scaffold, several strategies are employed to optimize these properties.
Metabolic Stability and Enzyme Metabolism (e.g., CYP Isozyme Involvement)
Metabolic stability is a key parameter, as rapid metabolism can lead to low bioavailability and a short duration of action. acs.org The cytochrome P450 (CYP) family of enzymes is a major player in drug metabolism. nih.govdovepress.com The benzyl and cyclopropyl (B3062369) groups in the scaffold can be susceptible to oxidation by CYP enzymes. researchgate.net
Strategies to improve metabolic stability include:
Introducing electron-withdrawing groups: Adding fluorine atoms to the benzyl ring can block sites of metabolism and increase resistance to oxidation. acs.org
Modifying the cyclopropyl group: Altering the substitution pattern on the cyclopropyl ring can also influence its metabolic fate. acs.org
Bioisosteric replacement: Replacing metabolically liable groups with more stable ones. nih.gov
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to reach its target. sk.ru High plasma protein binding can limit the free concentration of the drug, reducing its efficacy. For the this compound scaffold, modifications that reduce lipophilicity, such as introducing polar functional groups, can help to decrease plasma protein binding and improve the pharmacokinetic profile. sk.ru
| Pharmacokinetic Parameter | Optimization Strategy | Example Modification |
|---|---|---|
| Metabolic Stability | Block metabolic hotspots | Fluorination of the benzyl ring |
| Plasma Protein Binding | Reduce lipophilicity | Introduction of a hydroxyl group |
Design of Targeted Libraries and Combinatorial Synthesis
To efficiently explore the SAR of the this compound scaffold, targeted libraries of related compounds are often designed and synthesized. chemdiv.com Combinatorial chemistry techniques allow for the rapid synthesis of a large number of analogs by combining different building blocks. nih.gov For example, a library could be created by reacting a common piperidine core with a variety of substituted benzyl halides and cyclopropylamines. This approach enables a systematic exploration of the chemical space around the lead scaffold, facilitating the identification of compounds with improved properties. nih.gov
Applications of Computational Chemistry in Lead Optimization
Computational chemistry plays a vital role in modern drug discovery and lead optimization. patsnap.comnih.gov For the this compound scaffold, computational tools can be used to:
Predict binding modes: Molecular docking simulations can predict how different analogs bind to the target protein, providing insights for rational drug design.
Estimate ADME properties: In silico models can predict pharmacokinetic parameters such as metabolic stability and plasma protein binding, helping to prioritize compounds for synthesis. vichemchemie.com
Guide library design: Computational methods can be used to design focused libraries of compounds that are more likely to have the desired properties.
Perspectives and Future Directions in Benzyl Cyclopropyl Piperidin 4 Yl Amine Research
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of Benzyl-cyclopropyl-piperidin-4-yl-amine would necessitate a multi-step approach. Future research in this area should prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.
A plausible retrosynthetic analysis suggests dissecting the molecule into key building blocks: a protected 4-aminopiperidone, a benzyl (B1604629) group, and a cyclopropyl (B3062369) group. One potential forward synthesis could begin with the construction of a spirocyclic cyclopropyl moiety on a piperidine (B6355638) precursor. For instance, a reaction between a protected piperidone and reagents to form a cyclopropyl ring, followed by reductive amination, could be a viable strategy. An alternative involves the initial synthesis of a cyclopropylamine (B47189) which is then used to construct the piperidine ring.
A key step would be the N-benzylation of the piperidine nitrogen. This can typically be achieved through reductive amination with benzaldehyde (B42025) or direct alkylation with a benzyl halide. The final step would involve the installation or deprotection of the 4-amino group.
Research into novel synthetic routes could explore:
Catalytic Approaches: Utilizing transition-metal catalysts for C-N bond formations and cyclopropanation reactions to improve efficiency and reduce stoichiometric waste.
Flow Chemistry: Developing continuous-flow processes for key steps, such as the reductive amination or N-benzylation, which can enhance safety, scalability, and reproducibility. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Key Reactions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Strategy A | Spiro-cyclopropanation of N-benzyl-4-piperidone, followed by reductive amination. | Convergent, potentially fewer steps. | Stereocontrol during cyclopropanation might be difficult. |
| Strategy B | Synthesis of cyclopropylamine, followed by double Michael addition and Dieckmann condensation to form the piperidine ring, then N-benzylation. beilstein-journals.org | Modular, allows for late-stage diversification. | Longer synthetic sequence, potentially lower overall yield. |
| Strategy C | Ugi four-component reaction using N-benzyl-4-piperidone, an isocyanide, an amine, and a cyclopropyl-containing carboxylic acid. ub.edu | High efficiency, rapid generation of analogues. | Structure may differ from the target; requires specific starting materials. |
Exploration of Underexplored Biological Targets and Therapeutic Indications
The unique combination of structural motifs in this compound suggests a rich pharmacology that warrants investigation against a wide array of biological targets.
The 4-Aminopiperidine (B84694) Core: This scaffold is present in numerous centrally active agents and is known to interact with various receptors and enzymes. nih.govacs.org Derivatives have shown promise as analgesics (targeting opioid receptors), cognition enhancers, and kinase inhibitors. acs.orgtandfonline.comresearchgate.net
The Cyclopropyl Group: This small, rigid ring is a valuable tool in medicinal chemistry. scientificupdate.com It can act as a conformationally constrained linker, enhance metabolic stability by blocking sites of oxidation, and improve potency. iris-biotech.denih.govhyphadiscovery.com The replacement of metabolically vulnerable groups with a cyclopropyl ring is a common strategy to improve a drug's pharmacokinetic profile. hyphadiscovery.com
The Benzyl Group: This moiety can engage in hydrophobic and π-stacking interactions within protein binding sites. acs.org It is a common feature in ligands for σ1 receptors, which are implicated in pain modulation, and in various inhibitors of enzymes like LIM kinase (LIMK). acs.orgacs.org
Given these features, future research could explore the activity of this compound and its analogues against:
Central Nervous System (CNS) Targets: Including σ1 receptors for neuropathic pain, and various G-protein coupled receptors (GPCRs) or ion channels involved in neuropsychiatric disorders. acs.orgnih.gov
Kinases: The ATP-binding site of many protein kinases can accommodate piperidine-based scaffolds, and the benzyl group could provide key interactions. researchgate.net
Antiviral/Antifungal Targets: Piperidine derivatives have been identified as inhibitors of viral entry and fungal ergosterol (B1671047) biosynthesis. ub.edu The lipophilicity and structural features of this compound make it a candidate for these therapeutic areas.
Table 2: Potential Biological Targets and Rationale
| Target Class | Specific Example(s) | Rationale based on Structural Motifs | Potential Therapeutic Indication |
|---|---|---|---|
| GPCRs | Sigma-1 Receptor (σ1R) | Benzyl group is common in high-affinity σ1R ligands. acs.orgnih.gov | Neuropathic pain, CNS disorders. |
| Enzymes | Protein Kinases (e.g., LIMK, IKKβ) | 4-aminopiperidine is a known kinase scaffold; the benzyl group can occupy hydrophobic pockets. researchgate.netacs.orgsigmaaldrich.com | Cancer, inflammatory diseases. |
| Steroid 5α-reductase | N-substituted piperidines have shown inhibitory activity. nih.gov | Benign prostatic hyperplasia, alopecia. | |
| Antimicrobial | Fungal Ergosterol Biosynthesis | The lipophilic nature of the benzyl and cyclopropyl groups combined with the amine functionality is reminiscent of some antifungal agents. | Fungal infections. |
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological effects of a novel compound like this compound, a systems-level approach is necessary. The integration of high-throughput "omics" technologies can provide an unbiased and comprehensive profile of the compound's interactions within a biological system.
Chemoproteomics: This technique can be used to directly identify the protein targets of the compound in a cellular context. By creating a probe version of the molecule, researchers can pull down its binding partners and identify them using mass spectrometry.
Transcriptomics (RNA-Seq): This method would reveal how the compound alters gene expression patterns in cells. This can provide clues about the signaling pathways it modulates and help elucidate its mechanism of action.
Metabolomics: By analyzing changes in the cellular metabolome upon treatment, researchers can understand the compound's impact on metabolic pathways. This is also crucial for identifying the metabolites of the drug itself, which is important for understanding its stability and potential for reactive metabolite formation. hyphadiscovery.com
Toxicogenomics: This approach combines genomics with toxicology to predict potential adverse effects early in the development process by analyzing gene expression changes in key toxicity pathways.
Table 3: Application of Omics Technologies for Profiling
| Omics Technology | Research Question | Expected Outcome |
|---|---|---|
| Chemoproteomics | What are the direct protein targets of the compound? | Identification of primary and off-targets, providing mechanistic insight. |
| Transcriptomics | Which cellular pathways are affected by the compound? | A global view of changes in gene expression, helping to formulate hypotheses about the mechanism of action. |
| Metabolomics | How does the compound affect cellular metabolism? What are its metabolites? | Understanding of metabolic effects and the biotransformation of the compound. |
| Toxicogenomics | Does the compound induce signatures of toxicity? | Early prediction of potential safety liabilities. |
Translation of Preclinical Findings to Novel Chemical Probes and Therapeutics
An initial "hit" compound from a screening campaign is rarely the final product. The translation of a promising molecule like this compound into a useful tool for research or a clinical candidate requires a rigorous process of optimization.
Hit-to-Lead and Lead Optimization: This phase involves the synthesis of a library of analogues to establish a Structure-Activity Relationship (SAR). By systematically modifying the benzyl, cyclopropyl, and piperidine components, researchers can improve potency, selectivity, and drug-like properties (e.g., solubility, permeability, metabolic stability). For example, substitutions on the benzyl ring or altering the stereochemistry of the piperidine could have profound effects on activity and selectivity.
Development of Chemical Probes: A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that can be used to study the function of a specific protein target in cells and organisms. If this compound is found to have a specific target, it could be optimized to create such a probe, enabling further biological research.
Preclinical Development: If a lead compound shows significant promise, it enters preclinical development. This involves extensive in vivo testing in animal models of disease to demonstrate efficacy and a thorough safety and toxicology evaluation to ensure it is safe for potential human trials. The metabolic stability conferred by the cyclopropyl group could be a significant advantage in this stage. nih.govhyphadiscovery.com
The ultimate goal is to develop a compound with a well-defined mechanism of action, a clear therapeutic hypothesis, and a favorable safety profile that justifies its advancement into clinical trials for indications such as cancer, CNS disorders, or infectious diseases. clinmedkaz.orgnih.gov
Table 4: Translational Pathway from Hit to Candidate
| Stage | Key Objective | Activities | Desired Outcome |
|---|---|---|---|
| Hit Discovery | Identify initial activity. | High-throughput screening against target panels. | A compound with confirmed, reproducible activity. |
| Hit-to-Lead | Improve potency and properties. | Synthesis of analogues (SAR), initial ADME testing. | A lead compound with nanomolar potency and acceptable initial properties. |
| Lead Optimization | Develop a preclinical candidate. | Extensive SAR, in vivo pharmacology, DMPK, and toxicology studies. | A compound with proven in vivo efficacy and a strong safety profile. |
| Chemical Probe | Create a tool for research. | Rigorous validation of potency, selectivity, and mechanism in cellular assays. | A well-characterized molecule to interrogate a biological target. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Benzyl-cyclopropyl-piperidin-4-yl-amine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example, nucleophilic substitution or reductive amination can introduce the benzyl and cyclopropyl groups. Reaction optimization should include temperature control (e.g., 0–60°C for amine alkylation) and catalyst screening (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is critical to achieve ≥97% purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection (e.g., λ = 249–296 nm) .
- NMR/LC-MS : Confirm molecular structure via H/C NMR (e.g., characteristic peaks for cyclopropyl protons at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (expected [M+H] ~190.29 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 respirators) if aerosolization is possible .
- First Aid : For skin contact, wash with soap/water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How should researchers design experiments to assess the toxicological profile of this compound given limited existing data?
- Methodological Answer : Conduct tiered toxicity studies:
- In Vitro : Screen for acute cytotoxicity (e.g., MTT assay in HEK293 or HepG2 cells) and genotoxicity (Ames test).
- In Vivo : Perform OECD 423 acute oral toxicity studies in rodents, monitoring for neurobehavioral effects linked to piperidine derivatives. Note that existing data classify acute toxicity as "not thoroughly investigated," necessitating cautious dose escalation .
Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. functional assays) be resolved?
- Methodological Answer :
- Replicate Studies : Validate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled competitors) with functional readouts (cAMP or calcium flux assays).
- Data Normalization : Account for batch-to-batch variability in compound purity, which may explain discrepancies in potency .
Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1 M), basic (NaOH 0.1 M), oxidative (HO 3%), and thermal (40–60°C) conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., cyclopropane ring-opening derivatives) .
Q. How can this compound be utilized as a building block for synthesizing complex bioactive molecules?
- Methodological Answer : The piperidine core serves as a scaffold for drug discovery. Examples include:
- Opioid Analogs : Functionalize the amine group with acylating agents (e.g., fentanyl derivatives) .
- Kinase Inhibitors : Introduce heterocyclic substituents via Suzuki-Miyaura coupling .
Q. What computational approaches predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for cyclopropane ring-opening or amine alkylation using Gaussian or ORCA software.
- Retrosynthesis Tools : Leverage AI platforms (e.g., Pistachio or Reaxys) to propose synthetic pathways based on known piperidine reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
